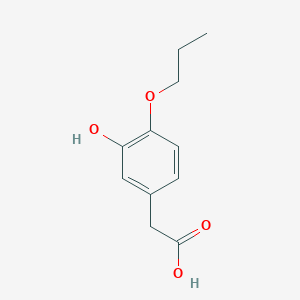

3-Hydroxy-4-propoxyphenylacetic Acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C11H14O4 |

|---|---|

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

2-(3-hydroxy-4-propoxyphenyl)acetic acid |

InChI |

InChI=1S/C11H14O4/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h3-4,6,12H,2,5,7H2,1H3,(H,13,14) |

InChI-Schlüssel |

RNDOKEQGAHDDAS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=C(C=C(C=C1)CC(=O)O)O |

Herkunft des Produkts |

United States |

Occurrence and Biosynthetic Pathways of 3 Hydroxy 4 Propoxyphenylacetic Acid

Investigation of Natural Occurrence and Distribution in Biological Systems

Direct evidence for the natural occurrence of 3-Hydroxy-4-propoxyphenylacetic Acid in biological systems is not documented in current scientific literature. However, the structural similarity to other naturally occurring phenolic acids, such as 4-hydroxyphenylacetic acid and its derivatives, allows for informed speculation on its potential presence in various organisms. researchgate.netnih.gov

Many hydroxyphenylacetic acids are known metabolites in plants and microorganisms, often arising from the degradation of more complex aromatic compounds or the metabolism of aromatic amino acids. researchgate.netnih.gov For instance, 4-hydroxyphenylacetic acid is a known metabolite in higher plants and is also produced by gut microbiota through the metabolism of tyrosine. researchgate.net It is plausible that this compound could exist as a minor, yet undiscovered, metabolite in organisms that possess the specific enzymatic machinery required for its synthesis. The propoxy group suggests a potential origin from a precursor that has undergone O-propylation, a less common but not unprecedented modification in natural product biosynthesis.

The distribution of such a compound would likely be limited to specific taxa of plants or microorganisms capable of synthesizing the necessary precursors and possessing the requisite enzymes for the final biosynthetic steps. Further metabolomic studies on a wide range of organisms would be necessary to confirm its natural occurrence.

Hypothesized Biosynthetic Routes and Precursor Analysis

The biosynthesis of this compound can be hypothesized to originate from common metabolic precursors, such as the aromatic amino acid L-tyrosine. The pathway would likely involve several key enzymatic transformations to construct the final molecule.

A plausible biosynthetic route could start with the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid, a common step in the metabolism of this amino acid. researchgate.net This intermediate could then undergo a series of modifications, including hydroxylation, O-propylation, and side-chain manipulation, to yield the final product.

Table 1: Potential Precursors for the Biosynthesis of this compound

| Precursor Molecule | Potential Role in Biosynthesis |

| L-Tyrosine | Primary aromatic amino acid precursor. researchgate.net |

| 4-Hydroxyphenylpyruvic Acid | Key intermediate in tyrosine metabolism. researchgate.net |

| 3,4-Dihydroxyphenylacetic Acid | A potential intermediate prior to O-propylation. |

| Caffeic Acid | A possible precursor that could undergo side-chain reduction and subsequent O-propylation. |

| Propanol/Propionyl-CoA | Potential donors of the propoxy group. |

One hypothesized pathway could involve the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) from L-DOPA, which itself is derived from L-tyrosine. DOPAC could then be O-propylated at the 4-position by a specific O-methyltransferase-like enzyme that can utilize a propyl donor, such as S-adenosyl propane (B168953) (if it exists) or through a different propylation mechanism.

Alternatively, the propoxy group could be introduced at an earlier stage. For example, a precursor like ferulic acid (4-hydroxy-3-methoxycinnamic acid) could undergo demethoxylation and subsequent propylation, followed by side-chain reduction and oxidation to form the acetic acid moiety. However, this route is more speculative.

Enzymatic Transformations and Biotransformation Pathways of Related Compounds

The biosynthesis of this compound would necessitate a series of specific enzymatic reactions. While the exact enzymes are unknown, their functions can be inferred from known biotransformation pathways of structurally similar compounds.

A key step in one of the hypothesized biosynthetic pathways from a cinnamic acid derivative would involve the reduction of an alpha-beta unsaturated double bond in the side chain. This type of reaction is well-documented in microbial metabolism. researchgate.net Microorganisms possess a variety of enzymes, such as ene-reductases, that can catalyze the stereospecific reduction of such double bonds. This transformation is crucial in the degradation of various aromatic compounds and in the biosynthesis of numerous natural products. researchgate.net The reduction of a hypothetical 3-hydroxy-4-propoxy-cinnamic acid intermediate would yield the corresponding propionic acid derivative, which could then be further oxidized to the final acetic acid product.

The final step in the biosynthesis of many phenylacetic acids involves the oxidation of a corresponding phenylacetaldehyde. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of enzymes responsible for the oxidation of a wide range of aldehydes to their corresponding carboxylic acids. mdpi.comresearchgate.nettandfonline.comnih.gov In the context of this compound biosynthesis, a hypothetical 3-hydroxy-4-propoxyphenylacetaldehyde intermediate would be oxidized by an ALDH to yield the final acid. Plant and microbial genomes encode a diverse array of ALDHs with varying substrate specificities, making it plausible that an enzyme capable of this specific transformation exists. mdpi.commdpi.com

Table 2: Key Enzymatic Steps in the Hypothesized Biosynthesis of this compound

| Enzymatic Step | Enzyme Class | Substrate | Product |

| Aromatic Hydroxylation | Monooxygenase | 4-Hydroxyphenylacetic Acid Derivative | 3,4-Dihydroxyphenylacetic Acid Derivative |

| O-Propylation | O-Propyltransferase (Hypothetical) | 3,4-Dihydroxyphenylacetic Acid Derivative | This compound Derivative |

| Side-Chain Reduction | Ene-Reductase | Unsaturated Precursor | Saturated Propionic Acid Side-Chain |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | 3-Hydroxy-4-propoxyphenylacetaldehyde | This compound |

Chemical Synthesis and Analog Design of 3 Hydroxy 4 Propoxyphenylacetic Acid

Strategies for de novo Chemical Synthesis of 3-Hydroxy-4-propoxyphenylacetic Acid

The de novo synthesis of this compound can be approached through several modern synthetic methodologies. These strategies aim to construct the molecule from simpler, readily available starting materials.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The asymmetric synthesis of β-hydroxy acids, a key structural motif in the target molecule, can be achieved using organocatalysts. For instance, direct organocatalytic asymmetric aldol reactions can be employed to create β-hydroxyaldehydes with stereogenic centers, which can then be oxidized to the corresponding β-hydroxy acids nih.gov.

A plausible organocatalytic route to an enantiomerically enriched precursor of this compound could involve the asymmetric aldol reaction between a propoxy-substituted benzaldehyde and a suitable two-carbon nucleophile, catalyzed by a chiral amine or proline derivative. Biocatalysis, which utilizes enzymes, also presents a green and efficient alternative for asymmetric synthesis, often operating under mild conditions to produce complex molecules with high stereoselectivity nih.gov.

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters, which are direct precursors to β-hydroxy acids. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc wikipedia.orgthermofisher.combyjus.comlibretexts.orgorganic-chemistry.org. The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester wikipedia.orglibretexts.org.

To synthesize a precursor to this compound, 3-hydroxy-4-propoxybenzaldehyde would be reacted with an α-bromoacetate ester in the presence of activated zinc. The resulting β-hydroxy ester can then be hydrolyzed to yield the target acid. The reaction is typically carried out in an inert solvent like diethyl ether or tetrahydrofuran (THF) byjus.com. Variations of the Reformatsky reaction using other metals or metal salts have also been developed wikipedia.org.

Table 1: Key Features of the Reformatsky Reaction

| Feature | Description |

| Reactants | Aldehyde or ketone, α-halo ester |

| Reagent | Metallic zinc (or other metals) |

| Product | β-hydroxy ester |

| Mechanism | Formation of a zinc enolate followed by nucleophilic addition to the carbonyl group wikipedia.orglibretexts.org. |

| Advantages | Tolerates a wide range of functional groups; organozinc reagent is generated in situ byjus.com. |

While not a direct method for the synthesis of the acyclic this compound, oxidative cyclization of phenolic compounds is a powerful strategy for the synthesis of various heterocyclic structures. This methodology typically involves the oxidation of a phenol (B47542), leading to an intermediate that can undergo intramolecular cyclization wikipedia.org. For instance, palladium-catalyzed oxidative cyclizations of heteroatom nucleophiles onto unactivated olefins have been developed caltech.edu.

In a hypothetical context for a related synthesis, one could envision a scenario where a precursor with an appropriately positioned side chain on the phenolic ring undergoes an oxidative cyclization to form a lactone, which could then be subjected to ring-opening to generate the desired phenylacetic acid derivative. Oxidative intramolecular cyclization at the ortho-position of a phenol has been demonstrated as a key step in the synthesis of certain alkaloids nih.govnih.gov.

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of the enantiomers of this compound is crucial for investigating their differential biological activities. Asymmetric synthesis of α-alkyl-α-hydroxyphenylacetic acids has been achieved using chiral starting materials and auxiliaries researchgate.net.

A potential strategy for the stereoselective synthesis could be adapted from methods used for structurally similar compounds. For example, an asymmetric synthesis of β-hydroxy acids can be achieved using a nickel(II) catalyzed reaction between malonic acid and ketones acs.org. Another approach could involve the use of chiral catalysts in the Reformatsky reaction or the asymmetric reduction of a corresponding β-keto ester precursor.

Table 2: Potential Strategies for Stereoselective Synthesis

| Strategy | Description |

| Chiral Catalysis | Use of chiral ligands with metal catalysts (e.g., Ni, Zn) to induce enantioselectivity in the C-C bond forming step. |

| Chiral Auxiliaries | Attachment of a chiral auxiliary to one of the reactants to direct the stereochemical outcome of the reaction, followed by removal of the auxiliary. |

| Enzymatic Resolution | Selective enzymatic reaction on a racemic mixture to resolve one enantiomer. |

Rational Design and Synthesis of Structural Analogs and Derivatives

The rational design and synthesis of structural analogs and derivatives of this compound allow for the modulation of its physicochemical and biological properties. This can involve the modification of existing functional groups or the introduction of new ones.

The introduction of silylated groups can significantly alter the properties of a molecule, such as its solubility, stability, and lipophilicity. Silylation of hydroxyl groups is a common strategy in organic synthesis for protection or to enhance volatility for analysis. For instance, N-(2-hydroxyphenyl)acetamide has been silylated via reaction with chlorotrimethylsilane researchgate.net.

A similar approach could be applied to this compound, where the phenolic hydroxyl group could be converted to a trimethylsilyl (B98337) (TMS) ether. This modification could be useful in multi-step syntheses where the hydroxyl group requires protection. Furthermore, the introduction of different silyl groups could be explored to fine-tune the properties of the final compound.

Table 3: Common Silylating Agents

| Silylating Agent | Abbreviation | Silyl Group |

| Chlorotrimethylsilane | TMSCl | Trimethylsilyl |

| tert-Butyldimethylsilyl chloride | TBDMSCl | tert-Butyldimethylsilyl |

| Triethylsilyl chloride | TESCl | Triethylsilyl |

Deuterated Derivatives for Isotopic Labeling Studies

The strategic incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of this compound serves as a powerful tool in various research applications, particularly in metabolic studies. Isotopic labeling with deuterium can provide crucial insights into the pharmacokinetics, absorption, distribution, metabolism, and excretion (ADME) of the compound. The increased mass of deuterium compared to hydrogen can alter the vibrational frequency of carbon-hydrogen bonds, leading to a kinetic isotope effect that can slow down metabolic processes at the site of deuteration. This allows for a more detailed investigation of metabolic pathways and the identification of metabolic "soft spots" within the molecule.

The synthesis of deuterated derivatives of this compound can be approached through several established methods for isotopic labeling of phenolic compounds and carboxylic acids. The choice of method dictates the position and extent of deuterium incorporation.

Aromatic Ring Deuteration:

One common strategy for introducing deuterium onto the aromatic ring is through acid-catalyzed electrophilic aromatic substitution. In this approach, the phenolic compound is treated with a deuterated acid in a deuterated solvent, leading to the exchange of hydrogen atoms on the aromatic ring with deuterium. The ortho and para positions relative to the hydroxyl group are typically the most activated and therefore the most likely sites for deuteration.

For this compound, this method would be expected to yield deuteration at the positions ortho and para to the hydroxyl group.

| Method | Reagents and Conditions | Expected Outcome |

| Acid-Catalyzed H/D Exchange | Deuterated trifluoroacetic acid (TFA-d) in deuterium oxide (D₂O), heat | Incorporation of deuterium at positions 2, 5, and 6 of the phenyl ring. |

| Palladium-Catalyzed C-H Activation | Pd catalyst, D₂O as deuterium source | Selective deuteration at the ortho-position to the carboxylic acid directing group. |

Side-Chain Deuteration:

Deuterium can also be introduced into the acetic acid side chain. Methods for the deuteration of carboxylic acids often involve targeting the α- or β-positions. For instance, α-deuterated carboxylic acids can be synthesized from the corresponding malonic acids through a process of hydrogen/deuterium exchange followed by decarboxylation in the presence of D₂O. Late-stage β-C(sp³)–H deuteration of free carboxylic acids has also been achieved using specialized catalyst systems.

| Method | Reagents and Conditions | Expected Outcome |

| Malonic Ester Synthesis | Diethyl (3-hydroxy-4-propoxyphenyl)malonate, NaOD/D₂O, followed by decarboxylation | Deuteration at the α-position of the acetic acid side chain. |

| Photochemical Decarboxylation | Free carboxylic acid, thiol, small amount of D₂O, UV irradiation | Deuterium exchange at the carboxy group. |

Research Findings:

While specific studies on the deuteration of this compound are not extensively documented in publicly available literature, the principles derived from studies on structurally related compounds are highly applicable. Research on other phenolic acids has demonstrated the utility of deuterium labeling in elucidating metabolic fates. For instance, deuterium-labeled analogs of norepinephrine metabolites have been instrumental in human metabolism studies, allowing for the precise tracking of metabolic conversion pathways.

The application of these general deuteration methods to this compound would enable researchers to:

Trace Metabolic Pathways: By using mass spectrometry to detect the mass shift imparted by deuterium, researchers can track the compound and its metabolites in biological samples.

Investigate Kinetic Isotope Effects: Strategic placement of deuterium can slow down specific metabolic reactions, helping to identify the primary sites of metabolism and the enzymes involved.

Provide Internal Standards: Deuterated analogs are ideal internal standards for quantitative analysis in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), as they co-elute with the non-labeled compound but are distinguishable by their mass.

The synthesis and application of deuterated this compound derivatives represent a critical step in understanding the compound's biological activity and disposition.

Advanced Analytical Methodologies for 3 Hydroxy 4 Propoxyphenylacetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For 3-Hydroxy-4-propoxyphenylacetic Acid, both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Phenolic acids like this compound are not inherently volatile. Therefore, a crucial step in their GC-MS analysis is derivatization, which involves chemically modifying the molecule to increase its volatility and thermal stability. A common derivatization technique is silylation, where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be introduced into the GC system, where it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for confident identification of the compound. For quantitative analysis, a stable isotope-labeled internal standard is often used to ensure accuracy.

Below is an interactive table detailing the expected prominent mass-to-charge ratio (m/z) fragments for the bis-trimethylsilyl (2TMS) derivative of this compound upon electron ionization.

| Fragment Ion | Proposed Structure | m/z (Expected) |

| [M]+• | Molecular ion of the 2TMS derivative | 354 |

| [M-15]+ | Loss of a methyl group from a TMS group | 339 |

| [M-89]+ | Loss of a TMSO• radical | 265 |

| [M-117]+ | Loss of a COOTMS group | 237 |

| TMS-O-Aryl-CH2+ | Fragment containing the silylated phenol (B47542) and methylene (B1212753) group | 195 |

| [COOTMS]+ | Carboxyl group with TMS | 117 |

| [Si(CH3)3]+ | Trimethylsilyl cation | 73 |

This table is illustrative and based on common fragmentation patterns of similar derivatized phenolic acids.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally labile compounds like this compound in their native form. researchgate.net This method is widely applied for the analysis of phenolic acids in various samples. researchgate.net

The separation is typically achieved using a reversed-phase column, most commonly a C18 column, where the stationary phase is nonpolar, and the mobile phase is polar. A gradient elution is often employed, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent, such as acetonitrile (B52724) or methanol. The mobile phase is usually acidified with a small amount of an acid like formic acid or acetic acid to ensure that the carboxylic acid group of the analyte remains protonated, leading to better peak shape and retention.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. Phenolic compounds exhibit characteristic UV absorbance, which aids in their identification and quantification. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).

The following interactive table outlines a typical set of parameters for the HPLC analysis of this compound.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (DAD) at 280 nm |

| Injection Volume | 10 µL |

Spectroscopic Approaches for Structural Confirmation and Quantitative Analysis

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of molecules.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net This capability is invaluable for the unambiguous identification of this compound, especially in complex matrices where isobaric interferences (compounds with the same nominal mass but different elemental formulas) may be present.

By measuring the mass of the molecular ion with high precision (typically to four or five decimal places), the molecular formula can be confidently determined. This is a powerful tool for confirming the identity of a known compound or for identifying unknown metabolites. HRMS can be coupled with liquid chromatography (LC-HRMS) to provide both separation and high-accuracy mass detection.

An interactive table showing the theoretical exact mass for this compound is presented below.

| Parameter | Value |

| Molecular Formula | C11H14O4 |

| Nominal Mass | 210 |

| Monoisotopic (Exact) Mass | 210.08921 |

| Ionization Mode (Negative) | [M-H]- |

| Theoretical m/z of [M-H]- | 209.08193 |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are used to piece together the structure of this compound.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the protons of the propoxy group. The splitting patterns (e.g., doublets, triplets) of these signals reveal which protons are adjacent to each other.

¹³C NMR: This experiment provides information about the different types of carbon atoms in the molecule. The spectrum would show separate signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the carbons of the propoxy group.

The following interactive table summarizes the predicted ¹H NMR chemical shifts for this compound.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (adjacent to -OH) | ~6.8 | d | ~2 |

| Aromatic H (adjacent to -OCH2CH2CH3) | ~6.7 | d | ~8 |

| Aromatic H (between substituents) | ~6.6 | dd | ~8, 2 |

| Methylene (-CH2-COOH) | ~3.5 | s | - |

| Methylene (-O-CH2-CH2CH3) | ~3.9 | t | ~7 |

| Methylene (-O-CH2-CH2-CH3) | ~1.8 | sextet | ~7 |

| Methyl (-O-CH2-CH2-CH3) | ~1.0 | t | ~7 |

Note: Predicted values can vary based on the solvent and other experimental conditions.

Development and Validation of Novel Analytical Methods for this compound

The development of new and improved analytical methods for this compound is crucial for advancing research. A new method, whether it's for a new matrix or to achieve lower detection limits, must undergo a rigorous validation process to ensure its reliability and reproducibility. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

An interactive table summarizing typical acceptance criteria for the validation of an analytical method for this compound is provided below.

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |

| LOD | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

| Robustness | RSD of results should be within acceptable limits |

The continuous development and validation of these advanced analytical methodologies are essential for ensuring the quality and integrity of data related to this compound in all areas of scientific investigation.

Biological Activities and Mechanistic Investigations of 3 Hydroxy 4 Propoxyphenylacetic Acid in Vitro Studies

Enzyme Modulation and Inhibition Kinetics

Urease and Alpha-Amylase Inhibitory Activities

In vitro studies on the inhibitory effects of 3-Hydroxy-4-propoxyphenylacetic Acid against the enzymes urease and alpha-amylase have not been reported in the available scientific literature. Consequently, there is no data, such as IC50 values or mechanisms of inhibition, to present regarding its potential to modulate the activity of these enzymes.

Receptor Ligand Interactions and Signaling Pathway Perturbations

Interaction with Free Fatty Acid Receptors

No direct experimental evidence from the conducted searches demonstrates the binding or activation of free fatty acid receptors (FFARs), such as GPR40 (FFAR1), GPR120 (FFAR4), or GPR41 (FFAR3), by this compound. Research on the agonistic or antagonistic properties of this specific compound on FFARs and any subsequent signaling pathway perturbations, such as intracellular calcium mobilization or β-arrestin recruitment, is not present in the reviewed literature.

Cellular Effects and Molecular Mechanisms in Cultured Systems

Investigation of Antioxidant Mechanisms

In vitro studies have explored the antioxidant potential of derivatives of this compound, primarily focusing on their ability to scavenge free radicals. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their antioxidant properties. mdpi.com One of the most promising candidates from this series demonstrated potent antioxidant capabilities in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. mdpi.com The presence of hydroxyl groups on the ring structure of related phenolic compounds is often correlated with their observed DPPH radical scavenging activity. nih.gov

The evaluation of antioxidant activity is not limited to a single method. A comprehensive assessment often involves multiple assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, the ferric thiocyanate (B1210189) (FTC) method, and the thiobarbituric acid (TBA) test for anti-lipid peroxidation activity. nih.govresearchgate.net For instance, studies on amide derivatives of a similar compound, 3,4,5-trihydroxyphenylacetic acid, revealed that most of these compounds were more powerful radical scavengers than vitamin C and comparable to Trolox. nih.govresearchgate.net Interestingly, these studies also indicated that there was no direct correlation between radical scavenging and anti-peroxidation activities, suggesting different mechanisms of action. nih.govresearchgate.net The inhibitory activity on lipid peroxidation was found to be dependent on both the number of phenolic hydroxyl groups and the length of the methylene (B1212753) linker in the N-arylalkyl group of the amide. nih.govresearchgate.net

A conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamine (B1211576) proved to be a powerful antioxidant, with efficacy comparable to propyl gallate across four different antioxidant assays. nih.gov This highlights the potential for structural modifications to enhance the antioxidant capacity of phenylacetic acid derivatives. Further research into 4-hydroxyphenylacetic acid (HPA) derivatives has also confirmed their antioxidant activity through DPPH and ABTS radical assays. researchgate.net

Table 1: Antioxidant Activity of Selected Phenylacetic Acid Derivatives

| Compound/Derivative | Assay | Results | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (compound 20) | DPPH radical scavenging | Potent antioxidant properties | mdpi.com |

| Amide derivatives of 3,4,5-trihydroxyphenylacetic acid | ABTS and DPPH radical scavenging | More powerful than vitamin C, comparable to Trolox | nih.govresearchgate.net |

| Amide derivatives of 3,4,5-trihydroxyphenylacetic acid | FTC and TBA anti-lipid peroxidation | No direct correlation with radical scavenging | nih.govresearchgate.net |

| Conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamine | Multiple antioxidant assays | As powerful as propyl gallate | nih.gov |

| 4-hydroxyphenylacetic acid (HPA) derivatives (HPA-DON and HPA-dFO) | DPPH and ABTS radical scavenging | Confirmed antioxidant activity | researchgate.net |

Antiproliferative and Cytotoxic Activities in Cell Lines

Derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating selective cytotoxicity and antiproliferative effects in various cancer cell lines. A study on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified several compounds that were able to reduce the viability of A549 non-small cell lung cancer cells by 50%. mdpi.com These compounds also suppressed the migration of A549 cells in vitro and showed favorable cytotoxicity profiles towards noncancerous Vero cells, indicating a degree of selectivity for cancer cells. mdpi.com

Similarly, semisynthetic lipophilic derivatives of hydroxytyrosol (B1673988), a related phenolic compound, have shown significant antiproliferative effects in prostate cancer cell lines. nih.gov Specifically, hydroxytyrosyl acetate (B1210297) (HT-Ac) and ethyl hydroxytyrosyl ether (HT-Et) were found to be more cytotoxic to cancerous PC-3 and 22Rv1 cells than to the non-malignant RWPE-1 prostate cell line. nih.gov These derivatives also effectively reduced the migration capacity of PC-3 cells and inhibited prostatosphere and colony formation in 22Rv1 and PC-3 cells. nih.gov

The cytotoxic effects of these compounds are often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.gov For instance, certain steroid derivatives have demonstrated selective cytotoxic effects in tumoral cell lines, with a 2,3-dichlorophenyl derivative showing a half-maximal inhibitory concentration (IC₅₀) of 3.47 µM in the MCF-7 breast cancer cell line. nih.gov Further analysis of such compounds can involve assessing their impact on cell proliferation through Ki67 staining and cell necrosis via propidium (B1200493) iodide staining. nih.gov

Table 2: Cytotoxic and Antiproliferative Effects of Phenylacetic Acid Derivatives on Cancer Cell Lines

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds 12, 20–22, and 29) | A549 (non-small cell lung cancer) | Reduced cell viability by 50%, suppressed cell migration | mdpi.com |

| Hydroxytyrosyl acetate (HT-Ac) and Ethyl hydroxytyrosyl ether (HT-Et) | PC-3 and 22Rv1 (prostate cancer) | Significantly higher antiproliferative effects compared to non-malignant RWPE-1 cells | nih.gov |

| Hydroxytyrosyl acetate (HT-Ac) and Ethyl hydroxytyrosyl ether (HT-Et) | PC-3 (prostate cancer) | Reduced migration capacity, prostatosphere size, and colony formation | nih.gov |

| 2,3-dichlorophenyl derivative of 16E-arylidene-5α,6α-epoxyepiandrosterone | MCF-7 (breast cancer) | IC₅₀ of 3.47 µM | nih.gov |

Modulation of Gene Expression and Protein Phosphorylation

The cytotoxic and antiproliferative activities of phenylacetic acid derivatives are often linked to their ability to modulate key signaling pathways involved in carcinogenesis. Reversible protein phosphorylation is a critical process in cellular regulation, and its dysregulation is a hallmark of many diseases, including cancer. nih.gov

In vitro studies have shown that the cytotoxic effects of hydroxytyrosol derivatives in prostate cancer cells are correlated with modifications in the phosphorylation patterns of key proteins. nih.gov Specifically, treatment of 22Rv1 prostate cancer cells with these derivatives led to changes in the phosphorylation of proteins such as ERK1/2 and AKT. nih.gov Consistent with these findings, hydroxytyrosyl acetate (HT-Ac) and ethyl hydroxytyrosyl ether (HT-Et) were observed to decrease the levels of phosphorylated AKT (p-AKT) in PC-3 cells. nih.gov The AKT signaling pathway is a crucial regulator of cell survival, proliferation, and migration, and its inhibition is a common strategy in cancer therapy.

The ability to site-specifically install phospho-amino acids into proteins through chemical and biochemical methods has been instrumental in studying the functional consequences of protein phosphorylation. nih.gov While direct evidence for the modulation of gene expression by this compound is not yet available, the observed effects of its derivatives on protein phosphorylation suggest that downstream effects on gene transcription are likely.

Antibacterial Activities

Derivatives of this compound have demonstrated promising antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains. A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govresearchgate.net

Hydrazone derivatives containing heterocyclic substituents were found to be particularly potent, showing broad-spectrum antimicrobial activity. nih.gov These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL, and vancomycin-resistant Enterococcus faecalis with MICs between 0.5 and 2 µg/mL. nih.gov They also displayed activity against Gram-negative pathogens and drug-resistant Candida species, with MIC values typically in the range of 8–64 µg/mL. nih.gov

The antimicrobial potential of phenolic compounds is well-documented, with their mechanisms of action often involving the disruption of microbial membranes and the complexation with microbial proteins. mdpi.com For example, a novel phenolic compound, 5-(p-hydroxybenzoyl) shikimic acid, demonstrated moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli with an MIC of 100 μg/mL. mdpi.com Furthermore, derivatives of 4-hydroxyphenylacetic acid have shown growth inhibition activity against food spoilage bacteria such as Bacillus coagulans, Geobacillus stearothermophilus, and Alcaligenes faecalis. researchgate.net

Table 3: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | nih.gov |

| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | nih.gov |

| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Gram-negative pathogens | 8 - 64 | nih.gov |

| Dihydrazide derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | Carbapenemase-producing E. coli AR-0001 and K. pneumoniae AR-003 | 64 | researchgate.net |

| Dihydrazide derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | Multidrug-resistant P. aeruginosa AR-1114 and A. baumannii AR-0273 | 32 | researchgate.net |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | mdpi.com |

Metabolism and Biotransformation of 3 Hydroxy 4 Propoxyphenylacetic Acid

Mammalian Metabolic Fate and Pathways (In Vitro and Ex Vivo Models)

While specific in vitro and ex vivo metabolic studies on 3-Hydroxy-4-propoxyphenylacetic Acid are not extensively documented, the metabolic pathways of analogous compounds offer a predictive framework for its biotransformation in mammalian systems. For instance, studies on the structurally related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Sprague-Dawley rats have demonstrated rapid absorption and metabolism following oral administration.

Upon entering circulation, HMPA is quickly converted into conjugated forms. The primary metabolites identified are sulfated and glucuronidated conjugates of HMPA nih.gov. This suggests that this compound likely undergoes similar phase II metabolic reactions, where glucuronidation and sulfation are key pathways for increasing its water solubility and facilitating its excretion.

The kinetic profile of HMPA shows that both the intact compound and its conjugated metabolites can be detected in the bloodstream shortly after administration, reaching maximum concentrations within 15 minutes nih.gov. These metabolites are then widely distributed to various organs nih.gov. This rapid and extensive metabolism is a common fate for many dietary polyphenols and their derivatives in mammals.

Table 1: Pharmacokinetic Profile of a Structurally Similar Compound (HMPA) in Rats nih.gov

| Compound | Time to Maximum Concentration (Tmax) |

| HMPA | 15 minutes |

| Sulfated HMPA | 15 minutes |

| Glucuronidated HMPA | 15 minutes |

This table is based on data from a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) and is intended to be illustrative of the potential metabolism of this compound.

Microbial Biotransformation and Gut Microbiota Interactions

The gut microbiota plays a crucial role in the biotransformation of phenolic compounds that are not readily absorbed in the upper gastrointestinal tract. These microorganisms possess a diverse array of enzymes capable of metabolizing complex molecules into simpler, more bioavailable forms.

Several gut microbial metabolites are structurally related to this compound, and their formation is a direct result of microbial action on dietary precursors. For example, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) is produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) nih.govsemanticscholar.orgmdpi.com. A wide variety of microbes belonging to the phylum Bacteroidetes have been identified as being responsible for this conversion nih.govmdpi.com.

Furthermore, compounds like 3,4-dihydroxyphenylacetic acid (DHPAA) and 3,4-dihydroxyphenylpropionic acid are well-established microbial metabolites derived from the degradation of dietary flavonoids and other polyphenols researchgate.netnih.gov. The production of DHPAA, for instance, has been linked to specific bacterial species such as Streptococcus thermophilus researchgate.net. The gut microbiota can also metabolize 3-hydroxyphenylacetic acid (3-HPAA) into other compounds like hippuric acid and benzoic acid nih.gov. These findings underscore the significant role of the gut microbiome in modulating the levels and types of phenolic acids present in the host's system.

Table 2: Gut Microbiota-Mediated Transformations of Related Phenolic Acids

| Precursor Compound | Microbial Metabolite | Key Microbial Phyla/Species |

| 4-hydroxy-3-methoxycinnamic acid (HMCA) | 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Bacteroidetes |

| Dietary Flavonoids | 3,4-dihydroxyphenylacetic acid (DHPAA) | Streptococcus thermophilus |

| Caffeic Acid | 3,4-dihydroxyphenylpropionic acid | Not specified |

| 3-hydroxyphenylacetic acid (3-HPAA) | Hippuric acid, Benzoic acid | Not specified |

Identification of Metabolic Intermediates and Enzymes Involved

The biotransformation of this compound and related compounds involves a series of metabolic intermediates and specific enzymes. In mammalian tissues, the primary metabolic intermediates are the conjugated forms of the parent compound. As observed with HMPA, sulfated and glucuronidated derivatives are the major metabolites found in circulation nih.gov.

The enzymes responsible for these conjugation reactions are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are abundant in the liver and intestinal mucosa. These enzymes facilitate the addition of glucuronic acid or a sulfo group to the hydroxyl groups of the phenolic acid, respectively.

In the context of microbial metabolism, a different set of enzymes is involved. The conversion of HMCA to HMPA by gut bacteria points to the action of reductases that saturate the double bond in the propionic acid side chain. The biosynthesis of other related phenolic acids from more complex flavonoids involves a variety of microbial enzymes capable of ring cleavage, dehydroxylation, and other transformations. For instance, the metabolism of dihydroxyphenylalanine can involve transamination and subsequent oxidative rearrangement, a process that may be inhibited by related keto acids nih.gov. While the specific enzymes for the metabolism of this compound have not been explicitly identified, the metabolic pathways of analogous compounds suggest the involvement of a suite of mammalian phase II enzymes and a diverse range of microbial enzymes.

Potential Roles and Implications in Biological Systems Theoretical and Mechanistic

Speculative Pharmacological Targets and Pathways

Based on the known activities of other phenolic compounds, 3-Hydroxy-4-propoxyphenylacetic Acid could potentially interact with a variety of pharmacological targets and influence several biological pathways. Phenolic compounds are recognized for their ability to modulate inflammation-associated signaling pathways nih.govresearchgate.net.

One of the primary speculative targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Many phenolic acids have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and mediators.

Another potential area of influence is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade . MAPKs are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. The modulation of MAPK pathways by phenolic compounds suggests that this compound might play a role in controlling cellular responses to external stimuli.

Furthermore, the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway , which is vital for cell survival and growth, is another plausible target. The ability of some phenolic compounds to influence this pathway points to a potential role for this compound in regulating cell metabolism and survival.

The structural similarity to other hydroxyphenylacetic acids, which are metabolites of flavonoids, also suggests a potential for cardiovascular effects nih.gov. For instance, 3-hydroxyphenylacetic acid, a metabolite of various flavonoids, has been reported to have vasorelaxant properties nih.gov. This raises the possibility that this compound could have similar effects on blood vessels, potentially through mechanisms involving nitric oxide synthase or other pathways that regulate vascular tone.

| Potential Target/Pathway | Observed Effect in Related Compounds | Potential Implication for this compound |

|---|---|---|

| NF-κB Signaling Pathway | Inhibition of activation, leading to reduced inflammation. | Anti-inflammatory effects. |

| MAPK Signaling Cascade | Modulation of cellular proliferation, differentiation, and apoptosis. | Regulation of cellular responses to stress. |

| PI3K/Akt Pathway | Influence on cell survival and metabolism. | Role in cellular growth and metabolic regulation. |

| Vascular Smooth Muscle | Vasorelaxant effects. | Potential cardiovascular benefits. |

Potential as a Biomarker in Metabolic Research

The role of phenylacetic acid derivatives as metabolites of both endogenous and exogenous compounds makes them interesting candidates for biomarkers in metabolic research. 4-Hydroxyphenylacetic acid, for example, is a known metabolite of tyrosine and can be produced by gut microbiota rupahealth.com. Elevated levels of this compound have been associated with small intestinal bacterial overgrowth (SIBO) and other gastrointestinal conditions rupahealth.com.

Given its structure, this compound could potentially serve as a biomarker in several contexts:

Gut Microbiome Activity: As many phenolic compounds are metabolized by gut bacteria, the presence and concentration of this compound in biological fluids could reflect the composition and metabolic activity of the gut microbiota. It is a metabolite of flavonoids, formed by the gut microbiota nih.gov.

Dietary Intake: The propoxy group suggests a potential origin from the metabolism of specific dietary polyphenols or other xenobiotics. Therefore, its levels might correlate with the intake of certain foods or exposure to particular environmental compounds.

Metabolic Disorders: Alterations in the levels of phenylacetic acid derivatives have been linked to metabolic disorders such as phenylketonuria hmdb.cahmdb.ca. While there is no direct evidence for this compound, its metabolic pathway could be influenced by similar enzymatic processes, making it a candidate for investigation in metabolic profiling studies.

Disease States: Urinary para-hydroxyphenylacetic acid has been proposed as a potential biomarker for neuroendocrine neoplasms mdpi.com. This suggests that other related compounds, like this compound, could also have utility as biomarkers in oncology or other disease areas.

| Area of Application | Potential Significance |

|---|---|

| Gut Microbiome Research | Indicator of specific microbial metabolic pathways. |

| Nutritional Science | Marker for the intake and metabolism of dietary compounds. |

| Clinical Diagnostics | Potential biomarker for metabolic disorders or other diseases. |

Contribution to Cellular Signaling and Regulatory Processes

The general class of phenolic acids is known to act as signaling molecules in various biological systems nih.gov. They can influence cellular function by interacting with protein receptors, modulating enzyme activity, and affecting gene expression.

The antioxidant properties of many phenolic compounds are a key aspect of their contribution to cellular regulation. By scavenging free radicals and reducing oxidative stress, these molecules can protect cells from damage and influence signaling pathways that are sensitive to the cellular redox state. The hydroxyl group on the phenyl ring of this compound suggests it may possess antioxidant activity, similar to other phenolic acids researchgate.net.

Phenolic compounds can also modulate the activity of various enzymes. For instance, 4-hydroxyphenylacetic acid has been shown to inhibit carbonic anhydrase, an enzyme involved in pH regulation and other physiological processes rupahealth.com. It is plausible that this compound could exhibit similar inhibitory or modulatory effects on specific enzymes, thereby influencing metabolic and signaling pathways.

Furthermore, phenolic acids can impact gene expression by interacting with transcription factors or epigenetic modifiers. Their ability to influence pathways like NF-κB and Nrf2 (a key regulator of the antioxidant response) demonstrates a direct link to the regulation of gene expression mdpi.com. The potential for this compound to engage in such interactions could have wide-ranging effects on cellular function and homeostasis.

Future Research Directions for 3 Hydroxy 4 Propoxyphenylacetic Acid

Elucidation of Comprehensive Biosynthetic and Metabolic Networks

A fundamental gap in our knowledge is the absence of information regarding the biosynthetic and metabolic pathways of 3-Hydroxy-4-propoxyphenylacetic Acid. Future research should prioritize the identification of the enzymatic processes and precursor molecules involved in its natural synthesis, should it occur in biological systems. Investigating its metabolic fate in various organisms, including humans, is equally crucial. This would involve identifying the enzymes responsible for its degradation and the resulting metabolites. Such studies are essential for understanding its potential physiological roles and toxicological profile.

Advanced Structural-Activity Relationship Studies

The relationship between the chemical structure of this compound and its biological activity is entirely unexplored. Systematic structure-activity relationship (SAR) studies are necessary to determine which functional groups are critical for any observed biological effects. This would involve the synthesis and biological evaluation of a series of analogues with modifications to the hydroxyl, propoxy, and phenylacetic acid moieties. Computational modeling and in vitro assays could then be employed to correlate these structural changes with alterations in activity, providing insights into its mechanism of action at a molecular level.

Exploration of Novel Therapeutic or Biotechnological Applications

Currently, there is no documented evidence of therapeutic or biotechnological applications for this compound. Future research should embark on a broad screening of its potential biological activities. Given the known properties of other phenolic acids, initial investigations could focus on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. In the realm of biotechnology, its potential as a building block for the synthesis of novel polymers or as a signaling molecule in microbial systems could be explored.

Development of High-Throughput Screening Assays for Biological Activity

To facilitate the discovery of its biological functions, the development of robust high-throughput screening (HTS) assays is paramount. These assays would enable the rapid testing of large compound libraries to identify molecules that interact with or modulate the activity of this compound, or to screen for the compound's effects on various biological targets. The establishment of reliable HTS platforms would significantly accelerate research into its potential applications by allowing for the efficient identification of lead compounds for further development.

Q & A

Q. What are the recommended methods for synthesizing 3-Hydroxy-4-propoxyphenylacetic Acid in laboratory settings?

While direct synthesis protocols for this compound are not explicitly detailed in available literature, analogous phenolic acids (e.g., 4-hydroxyphenylacetic acid) are typically synthesized via multi-step organic reactions. A plausible approach involves:

- Alkylation and hydroxylation : Propoxy group introduction via nucleophilic substitution on a phenolic precursor, followed by hydroxylation under controlled pH and temperature.

- Purification : Column chromatography or recrystallization to isolate intermediates, validated by HPLC (>98% purity) and NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) .

- Safety : Avoid incompatible reagents (strong acids/oxidizers) and ensure inert atmospheres during reactive steps .

Q. How can researchers ensure chemical stability during experiments involving this compound?

Stability is contingent on storage and experimental conditions:

- Storage : Use airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and thermal degradation .

- Incompatibilities : Exclude strong acids/alkalis and oxidizing agents during reactions to avoid hazardous byproducts .

- Real-time monitoring : Employ LC-MS or FTIR to track degradation (e.g., loss of hydroxyl/propoxy functional groups) during long-term studies .

Q. What analytical techniques are most effective for characterizing the purity of this compound?

Multi-modal validation is critical:

- HPLC : Use C18 columns with UV detection (λ = 280 nm) to resolve peaks and quantify impurities (<2%) .

- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., carboxylic proton at δ 12.1 ppm, propoxy methylene at δ 3.8–4.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z 224.0685 (calculated for C₁₁H₁₄O₄) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the antioxidant activity of this compound?

- In vitro assays : Quantify radical scavenging using DPPH (IC₅₀) or ORAC assays, comparing to standards like Trolox .

- Cellular models : Measure ROS suppression in macrophage lines (e.g., RAW 264.7) via fluorescence probes (DCFH-DA) .

- Structural analysis : Correlate activity with hydroxyl group positioning and redox potential via DFT calculations .

Q. What strategies are recommended for resolving contradictions in reported biological activities across studies?

- Standardization : Use identical solvent systems (e.g., DMSO concentration <0.1%) and cell lines to minimize variability .

- Orthogonal assays : Cross-validate antioxidant claims with both chemical (ABTS) and cellular (Nrf2 activation) endpoints .

- Batch analysis : Ensure compound purity (>98% via HPLC) to exclude confounding effects from impurities .

Q. What experimental considerations are critical when investigating the metabolic pathways of this compound in microbial models?

- Isotopic labeling : Use ¹³C-labeled analogs to trace degradation products via LC-MS metabolomics .

- Anaerobic vs. aerobic conditions : Assess pathway divergence (e.g., decarboxylation vs. ring cleavage) in gut microbiota models .

- Enzyme inhibition : Apply specific inhibitors (e.g., β-glucuronidase) to identify key bacterial enzymes involved in metabolism .

Notes on Evidence Gaps

- Toxicological data : No acute toxicity or ecotoxicological profiles are available; researchers must adopt precautionary principles (e.g., PPE, fume hoods) .

- Degradation products : Unknown metabolites necessitate rigorous analytical monitoring during novel applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.